3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide
Description
3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone with a 4-(1-hydroxy-3-oxobutyl)phenyl group and a naphthalen-2-yl substituent. The hydroxy-oxobutyl group may confer unique solubility or hydrogen-bonding properties, while the naphthalene moiety likely enhances aromatic interactions in biological systems .
Properties
CAS No. |
682354-64-9 |
|---|---|
Molecular Formula |
C23H23NO3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[4-(1-hydroxy-3-oxobutyl)phenyl]-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C23H23NO3/c1-16(25)14-22(26)19-9-6-17(7-10-19)8-13-23(27)24-21-12-11-18-4-2-3-5-20(18)15-21/h2-7,9-12,15,22,26H,8,13-14H2,1H3,(H,24,27) |
InChI Key |
NTEGCBHWAMVRNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the initial formation of the hydroxy-oxobutyl group, followed by its attachment to a phenyl ring. The naphthalenyl group is then introduced through a coupling reaction with the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl and naphthalenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield carboxylic acids, while reduction of the oxo group may produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide exhibit anticancer properties. Research has shown that modifications in the naphthalene structure can enhance the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating potential as a chemotherapeutic agent .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. In particular, studies have focused on its role as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial for cholesterol metabolism. By inhibiting PCSK9, the compound may help lower LDL cholesterol levels, providing a therapeutic avenue for cardiovascular diseases .
Drug Design and Development
The unique structural characteristics of 3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide make it an interesting candidate for drug design. Its ability to interact with biological targets can be exploited to develop new drugs with enhanced efficacy and reduced side effects. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological properties .
Pharmacogenomics
Research has highlighted the relevance of pharmacogenomics in understanding how genetic variations affect individual responses to drugs derived from compounds like 3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide. This understanding can lead to personalized medicine approaches where treatments are tailored based on genetic profiles .
Polymer Chemistry
The compound has potential applications in polymer chemistry due to its ability to act as a monomer or additive in polymer formulations. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated IC50 values < 10 µM against breast cancer cell lines. |
| Study 2 | Enzyme Inhibition | Showed significant inhibition of PCSK9 with potential LDL-lowering effects. |
| Study 3 | Drug Design | Identified key structural features that enhance binding affinity to target proteins. |
Mechanism of Action
The mechanism of action of 3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural elements and pharmacological implications of the target compound with analogs from the evidence:
Key Comparison Points
Substituent Effects on Bioactivity: The hydroxy-3-oxobutyl group in the target compound may enhance solubility or act as a hydrogen-bond donor, contrasting with the methoxy group in and , which increases lipophilicity . Sulfamoyl groups () improve antibacterial activity but may reduce blood-brain barrier penetration compared to aromatic naphthalene moieties .
Naphthalene Substitution Position :
- Naphthalen-2-yl (target compound) vs. naphthalen-1-yl (): The 2-position may allow better steric alignment with target receptors, as seen in naproxen derivatives () .
Physical Properties :
- Molecular weights of analogs range from ~300–450 g/mol, with polar groups (e.g., hydroxy, sulfamoyl) reducing logP values. The target compound’s hydroxy-oxobutyl group likely places it in a moderate logP range, balancing solubility and membrane permeability.
Biological Activity
3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide, also known by its CAS number 1951441-40-9, is a compound that has been studied for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide is characterized by a complex arrangement that includes a hydroxyl group, a naphthalene moiety, and a propanamide linkage. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Research indicates that compounds similar to 3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide may exhibit biological activity through several mechanisms:
- Histone Deacetylase Inhibition : This compound belongs to a class of histone deacetylase (HDAC) inhibitors which are known to induce differentiation and apoptosis in tumor cells. HDAC inhibitors have been shown to alter gene expression patterns by affecting histone acetylation status, leading to enhanced tumor cell death and reduced proliferation .
- Antiproliferative Activity : Studies have demonstrated that similar compounds can significantly inhibit the growth of various cancer cell lines. For instance, antiproliferative assays have shown that certain derivatives exhibit substantial activity against human tumor cells .
- Antimicrobial Properties : Some derivatives related to this compound have also been evaluated for their antimicrobial effects, showing promising results against various microorganisms .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A notable study evaluated the anticancer properties of compounds structurally similar to 3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide. The research involved testing on HeLa (cervical cancer) and C6 (glioma) cell lines using BrdU proliferation ELISA assays. The results indicated that these compounds significantly inhibited cell proliferation, suggesting their potential as therapeutic agents in cancer treatment .
Case Study: Antimicrobial Evaluation
Another study focused on the synthesis and evaluation of related phenolic compounds for their antimicrobial properties. The findings revealed that these compounds exhibited remarkable activity against both Gram-positive and Gram-negative bacteria, indicating their potential utility in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
